
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C9H11BrF3NSi and a molecular weight of 298.1750496 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a trimethylsilanyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves several steps. One common method includes the following steps :
Preparation of 2-hydrazino-6-trifluoromethylpyridine: This is achieved by reacting 2-chloro-6-trifluoromethylpyridine with hydrazine hydrate in isopropanol at room temperature. The reaction mixture is then heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain the desired product.
Bromination: The 2-hydrazino-6-trifluoromethylpyridine is then reacted with bromine in chloroform at room temperature. The reaction mixture is heated to reflux for 1 hour, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate to obtain 2-bromo-6-trifluoromethylpyridine.
Trimethylsilylation: Finally, the 2-bromo-6-trifluoromethylpyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to obtain this compound.
Analyse Des Réactions Chimiques
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical reactions, such as substitution, oxidation, and reduction . The presence of the trifluoromethyl and trimethylsilanyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
2-Bromo-6-trifluoromethyl-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
2-Bromo-6-trifluoromethylpyridine: This compound lacks the trimethylsilanyl group and has different reactivity and applications.
2-Bromo-3-trifluoromethylpyridine: This compound has the trifluoromethyl group in a different position on the pyridine ring, leading to different chemical properties and reactivity.
2-Chloro-6-trifluoromethylpyridine: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in various fields of scientific research and industry.
Propriétés
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHPOCAXAGWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF3NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
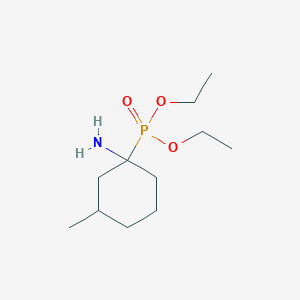
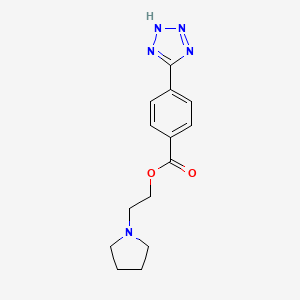
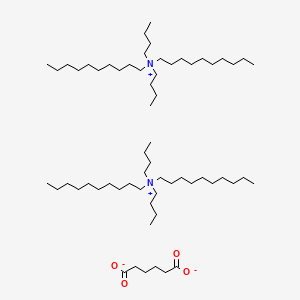
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
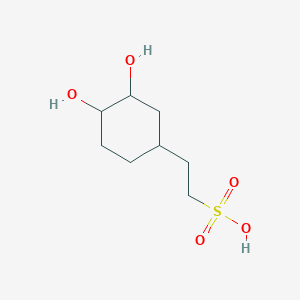

![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
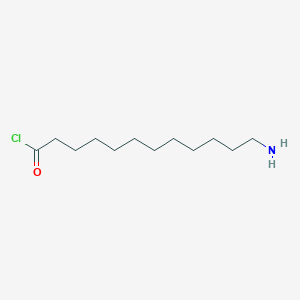
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
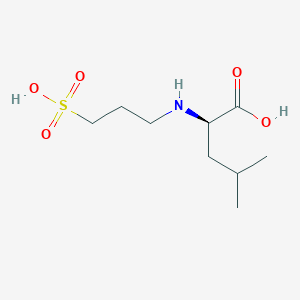
![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
